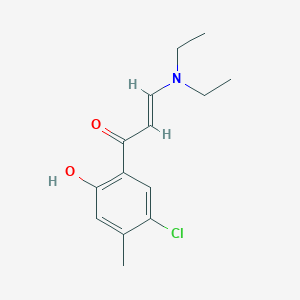
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of flavonoids and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. Its structural similarity to natural chalcones makes it a candidate for investigating biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the diethylamino group may enhance its bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Hydroxyphenyl)-3-(diethylamino)prop-2-EN-1-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-EN-1-one: Contains a dimethylamino group instead of a diethylamino group, which may influence its pharmacokinetic properties.
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(morpholino)prop-2-EN-1-one: Contains a morpholino group, which may alter its solubility and biological activity.
Uniqueness
The presence of the chloro group, hydroxy group, and diethylamino group in (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one makes it unique among similar compounds
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-4-16(5-2)7-6-13(17)11-9-12(15)10(3)8-14(11)18/h6-9,18H,4-5H2,1-3H3/b7-6+ |
InChI Key |
DXUCXBYTSFDWEF-VOTSOKGWSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=C(C(=C1)Cl)C)O |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=C(C=C(C(=C1)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
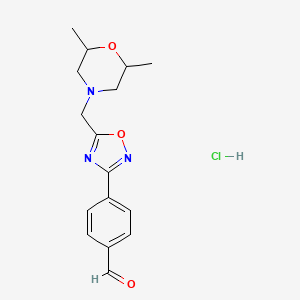
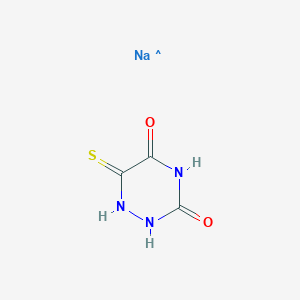
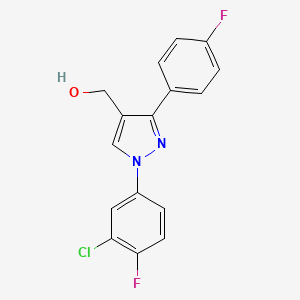
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
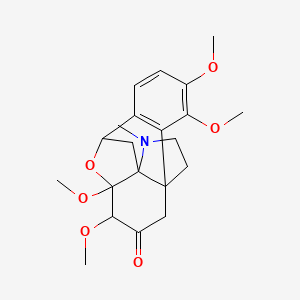
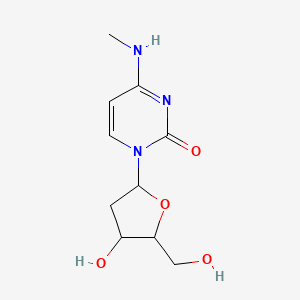
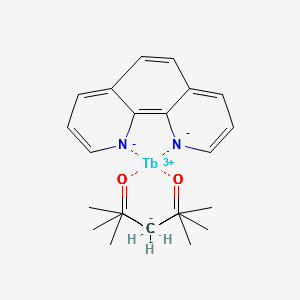

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
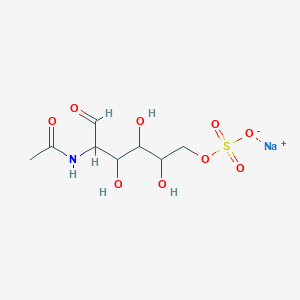
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
